

BAY 11-7082: A Technical Guide to its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: BAY 11-7082

Cat. No.: B1667768

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BAY 11-7082 is a widely utilized small molecule inhibitor renowned for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its well-documented inhibitory effects on key cellular signaling pathways, primarily the NF- κ B and NLRP3 inflammasome pathways. Detailed experimental protocols and quantitative data are presented to support researchers in their study of this compound.

Chemical Structure and Properties

BAY 11-7082, with the IUPAC name (2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile, is a synthetic compound belonging to the vinyl sulfone class.^{[1][2]} Its chemical identity and key properties are summarized in the tables below.

Identifier	Value
IUPAC Name	(2E)-3-[(4-methylbenzene)sulfonyl]prop-2-enenitrile[1][2]
Synonyms	(E)-3-tosylacrylonitrile, BAY-117082, BAY117082[1]
CAS Number	19542-67-7[1][2]
Chemical Formula	C ₁₀ H ₉ NO ₂ S[2]
Molecular Weight	207.25 g/mol [2]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N</chem> [2]
InChI	InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+[2]
InChIKey	DOEWDSDBFRHVAP-KRXBUXKQSA-N[2]

Physicochemical Properties:

Property	Value
Physical Form	Off-white to white crystalline solid[3]
Melting Point	133-135 °C
Boiling Point	397.6 ± 42.0 °C (Predicted)
Solubility	DMSO: >20 mg/mL, Soluble in Ethanol and DMF[3]
Storage	Store at -20°C[3]

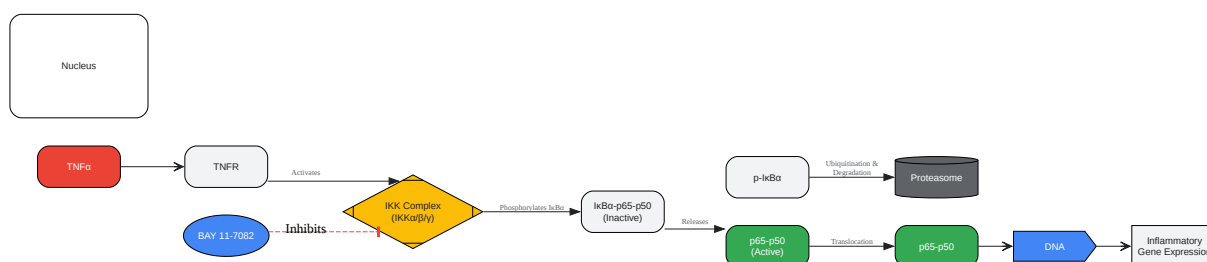
Biological Activity and Signaling Pathways

BAY 11-7082 is a potent and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] It exerts its primary effect by inhibiting the phosphorylation of IκBα (Inhibitor of kappa B alpha), a critical step in the activation of NF-κB.[5][6] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit

of NF- κ B, thereby blocking the transcription of NF- κ B target genes involved in inflammation and cell survival.[5][7]

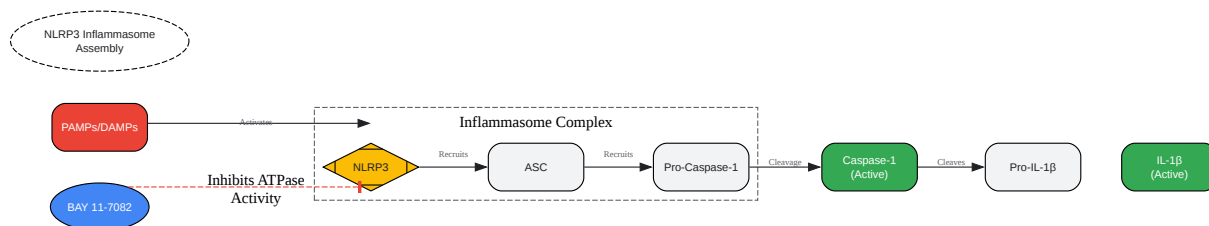
In addition to its well-established role in the NF- κ B pathway, **BAY 11-7082** has been identified as a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as IL-1 β and IL-18. **BAY 11-7082** has been shown to inhibit the ATPase activity of NLRP3, a critical step for its activation.[8]

The inhibitory effects of **BAY 11-7082** on these two key signaling pathways are depicted in the following diagrams:



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Caption: Inhibition of the NF- κ B signaling pathway by **BAY 11-7082**.



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Caption: Inhibition of the NLRP3 inflammasome pathway by **BAY 11-7082**.

Quantitative Inhibitory Activity

The inhibitory potency of **BAY 11-7082** has been quantified against several key targets. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's efficacy.

Target	Assay Condition	IC ₅₀ Value
IκBα Phosphorylation	TNFα-induced in tumor cells	10 μM[5][6]
USP7	Ubiquitin-specific protease 7	0.19 μM[6]
USP21	Ubiquitin-specific protease 21	0.96 μM[6]
NF-κB Activity	TNFα-induced in HEK293 cells (luciferase assay)	2-11 μM
Adhesion Molecule Expression	TNFα-induced ICAM-1, VCAM-1, and E-selectin in HUVECs	5-10 μM[7]

Experimental Protocols

To facilitate the use of **BAY 11-7082** in research, detailed protocols for key experiments are provided below. These protocols are synthesized from various published studies and should be adapted as necessary for specific experimental conditions.

1. Western Blot Analysis of NF- κ B Pathway Activation

This protocol is designed to assess the effect of **BAY 11-7082** on the phosphorylation of I κ B α and the nuclear translocation of p65.

- Cell Culture and Treatment:
 - Seed cells (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
 - Pre-treat cells with desired concentrations of **BAY 11-7082** (e.g., 1-20 μ M) or vehicle (DMSO) for 1-2 hours.
 - Stimulate cells with an NF- κ B activator, such as TNF α (10-20 ng/mL) or LPS (1 μ g/mL), for 15-30 minutes.
- Protein Extraction:
 - For total cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
 - Quantify protein concentration using a BCA assay.
- Western Blotting:
 - Separate 20-40 μ g of protein per lane on a 10-12% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-I κ B α , total I κ B α , p65, and a loading control (e.g., β -actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
- Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. NF- κ B Luciferase Reporter Assay

This assay quantifies NF- κ B transcriptional activity.

- Transfection:
 - Seed HEK293T cells in a 24-well plate.
 - Co-transfect cells with an NF- κ B luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- Treatment and Lysis:
 - 24 hours post-transfection, pre-treat the cells with **BAY 11-7082** for 1-2 hours.
 - Stimulate the cells with TNF α or another appropriate stimulus for 6-8 hours.
 - Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
- Luciferase Measurement:
 - Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

3. Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF- κ B.

- Cell Preparation:
 - Grow cells on glass coverslips in a 24-well plate.
 - Treat the cells with **BAY 11-7082** and an NF- κ B stimulus as described for the Western blot protocol.
- Fixation and Permeabilization:
 - Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Staining:
 - Block with 1% BSA in PBST for 30 minutes.
 - Incubate with a primary antibody against p65 overnight at 4°C.
 - Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
 - Counterstain the nuclei with DAPI.
- Imaging:
 - Mount the coverslips on microscope slides.
 - Visualize the cells using a fluorescence microscope.

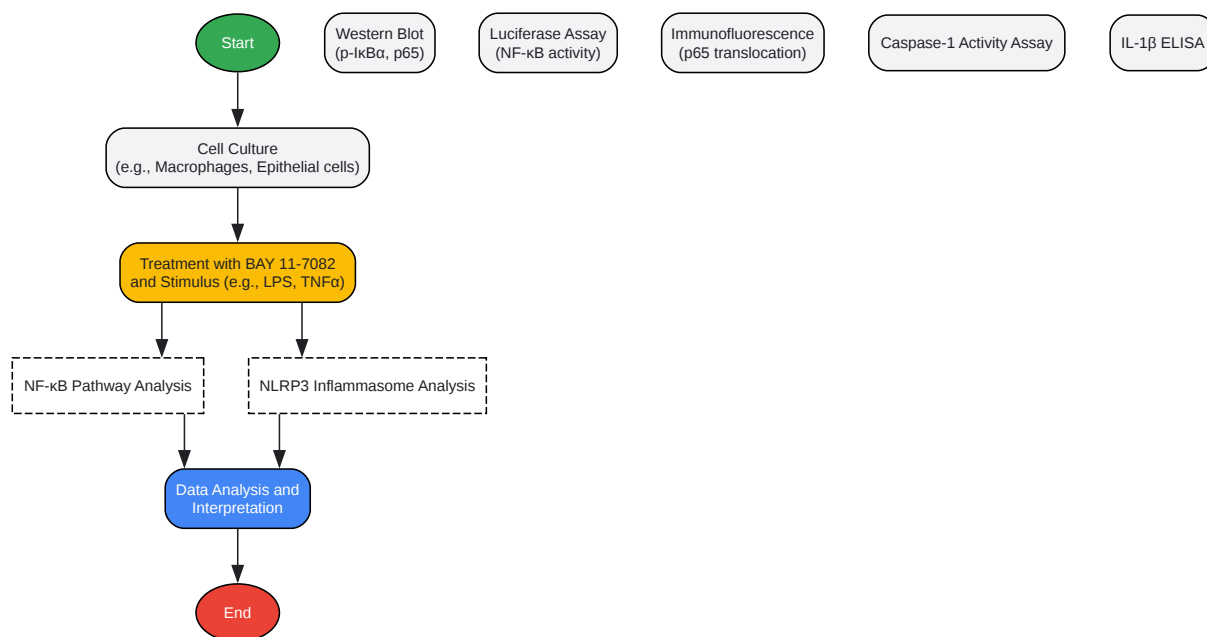
4. NLRP3 Inflammasome Activation Assay

This protocol assesses the effect of **BAY 11-7082** on NLRP3 inflammasome activation by measuring caspase-1 activation and IL-1 β secretion.

- Cell Priming and Treatment:
 - Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (1 $\mu\text{g/mL}$) for 4 hours to induce pro-IL-1 β and NLRP3 expression.
 - Pre-treat the cells with **BAY 11-7082** for 1 hour.
 - Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 μM), for 30-60 minutes.
- Sample Collection:
 - Collect the cell culture supernatants for IL-1 β measurement.
 - Lyse the cells to measure caspase-1 activity.
- Caspase-1 Activity Assay:
 - Use a fluorometric or colorimetric caspase-1 activity assay kit according to the manufacturer's instructions.
- IL-1 β ELISA:
 - Measure the concentration of mature IL-1 β in the cell culture supernatants using a commercially available ELISA kit.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of **BAY 11-7082**.



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Caption: General experimental workflow for studying **BAY 11-7082**.

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